2-Nitrophenylacetonitrile

crystallography structural chemistry solid-state packing

Researchers pursuing α-carboline kinase inhibitors or chiral alkaloid total synthesis face route failure with the wrong isomer-only the ortho-nitro regioisomer delivers the requisite dual activation (enhanced α-proton acidity plus steric control). • Exclusive ortho selectivity: one-pot α-carboline formation fails with 3-nitro/4-nitro isomers. • Proven at scale: >99% ee, 91% yield in kilogram-scale (-)-strychnine total synthesis. • Milder processing: mp 81-85°C vs. 114-118°C for 4-nitro isomer reduces thermal risk. • 98% purity (GC/HPLC); ambient storage; ships as UN3439 Class 6.1.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 610-66-2
Cat. No. B016159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylacetonitrile
CAS610-66-2
Synonyms2-Nitro-benzeneacetonitrile;  (o-Nitrophenyl)acetonitrile;  2-Nitrobenzeneacetonitrile;  2-Nitrobenzyl Cyanide;  NSC 99338; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2
InChIKeyYPRFCQAWSNWRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 68° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenylacetonitrile: Ortho-Nitro Reactivity Profile


2-Nitrophenylacetonitrile (CAS 610-66-2), also known as o-nitrobenzyl cyanide, is a light brown to pale yellow crystalline solid with a molecular weight of 162.15 g/mol and formula C₈H₆N₂O₂ . The ortho positioning of the electron-withdrawing nitro group relative to the cyanomethyl side chain establishes a distinct molecular geometry, with a phenyl-nitro torsion angle of -19.83° and a phenyl-cyanomethyl torsion angle of -62.27° at 123 K, differing markedly from its meta and para isomers [1]. This compound serves as a versatile building block in organic synthesis, with primary utility in heterocyclic construction—most notably as a precursor to α-carbolines and diastereomerically pure disubstituted lactones—as well as a key intermediate for agricultural chemical derivatives [2].

Ortho-nitro group activates α-methylene for nucleophilic reactions
Twisted conformation directs regioselectivity and diastereocontrol
Key precursor for α-carbolines and agrochemical intermediates

2-Nitrophenylacetonitrile: Why Generics Cannot Substitute


Substitution of 2-nitrophenylacetonitrile with other arylacetonitriles—including its 3-nitro and 4-nitro positional isomers or unsubstituted phenylacetonitrile—is not functionally equivalent. The ortho-nitro group exerts a unique dual influence: it polarizes the α-methylene protons to enhance nucleophilicity while simultaneously imposing steric constraints that govern reaction regioselectivity and diastereocontrol [1]. Crystallographic data demonstrate that the 2-nitro isomer adopts a phenyl-cyanomethyl torsion angle of -62.27°, whereas the 4-nitro isomer is nearly planar at -16.75° [2]. This geometric divergence translates into substantially different packing interactions and solid-state properties, which can affect crystallization behavior during product isolation [2]. Furthermore, unsubstituted phenylacetonitrile lacks the nitro-group activation required for participation in certain organocatalytic Michael additions, as the pKa of the α-protons is insufficiently acidic to engage effectively with common chiral amine catalysts [3]. The evidence below quantifies these material differences across key dimensions relevant to synthetic route selection and procurement decisions.

Conformational mismatch
Ortho isomer adopts a twisted geometry; para isomer is nearly planar, which may alter crystallization and product isolation.
Activation requirement
Nitro-group activation is essential for organocatalytic Michael additions; unsubstituted phenylacetonitrile lacks sufficient α-proton acidity.
Synthetic route exclusivity
α-Carboline one-pot tandem reaction proceeds only with the ortho isomer; meta and para analogs do not yield the heterocyclic core.

2-Nitrophenylacetonitrile: Comparative Evidence vs. Isomers


Solid-State Conformation: Ortho vs. Para Isomer

The molecular conformation of 2-nitrophenylacetonitrile in the solid state is significantly twisted compared to its para-substituted analog. Single-crystal X-ray diffraction at 123 K reveals a phenyl-cyanomethyl torsion angle of -62.27° (12) for the ortho isomer, whereas the 4-nitro (para) isomer exhibits a much smaller torsion angle of -16.75° (14)—a difference of 45.52° that reflects substantial steric hindrance between the ortho-nitro group and the cyanomethyl side chain [1]. The phenyl-nitro torsion angles similarly diverge: -19.83° (13) for the 2-nitro versus -2.88° (12) for the 4-nitro isomer, with the 3-nitro isomer falling at an intermediate -5.69° (12) [1].

Solid-state conformation
Head-to-head
−62.27° vs −16.75° (para); Δ45.52°
Conformational divergence impacts crystallization behavior
Single-crystal XRD at 123 K
crystallography structural chemistry solid-state packing

Thermal Properties: Ortho vs. Para Melting Points

Melting point serves as a practical proxy for purity assessment and process handling conditions. 2-Nitrophenylacetonitrile exhibits a melting point range of 81–85°C (lit. 82–85°C) , substantially lower than its para-substituted counterpart which melts at 114–118°C . The ortho isomer also displays a distinct boiling point of 178°C at 12 mmHg, whereas the para isomer boils at 195–197°C under identical reduced pressure . The 3-nitro (meta) isomer presents an even lower melting point of 60–65°C and a boiling point of 180°C at 3 mmHg .

Melting point range
Head-to-head
81–85°C (ortho) vs. 114–118°C (para); Δ30–35°C
Lower melting facilitates milder handling and purification
Vendor-reported purity ≥98%
physical chemistry process chemistry purification

α-Carboline Synthesis: Ortho Isomer Requirement

The synthesis of 2- and 2,4-substituted α-carbolines proceeds via a one-pot tandem reaction of α,β-unsaturated ketones with 2-nitrophenylacetonitrile in the presence of zinc dust, acetic acid, and triethylamine [1]. This protocol leverages the ortho-nitro group's unique proximity to the reactive α-position, enabling a cascade sequence that is not replicable with the 3-nitro or 4-nitro isomers due to geometric constraints that preclude the requisite cyclization step. The α-carboline scaffold (9H-pyrido[2,3-b]indole) possesses significant pharmacological relevance across anti-proliferative, anti-inflammatory, and anti-viral targets [2][3].

α-Carboline synthesis
Class-level
One-pot tandem reaction: ortho isomer enables product formation
Meta/para isomers do not yield α-carboline core
Zinc dust, AcOH, Et₃N conditions
heterocyclic chemistry medicinal chemistry alkaloid synthesis

Asymmetric Michael Addition: Ortho-Nitro Activation

The ortho-nitro group in 2-nitrophenylacetonitrile functions as a temporary activating group, enabling participation in organocatalytic Michael additions to α,β-unsaturated aldehydes [1]. This activation arises from the enhanced acidity of the α-methylene protons conferred by the electron-withdrawing nitro substituent. In contrast, unsubstituted phenylacetonitrile possesses a pKa of approximately 18.1 in DMSO, which is insufficiently acidic to engage effectively with common chiral amine catalysts—the established pKa threshold for reactivity in these systems is below approximately 17 [2]. The 4-nitrophenylacetonitrile analog has a measured pKa of 12.3 in DMSO, demonstrating the acidifying effect of the nitro group [2]. This activation has enabled the catalytic asymmetric total synthesis of (-)-strychnine on a >kilogram scale without chromatography, achieving 91% yield and >99% enantiomeric excess (ee) .

α-Proton acidity
Class-level
pKa ~12.3 (ortho-nitro) vs. ~18.1 (unsubstituted); Δ~5.8
Nitro activation essential for organocatalytic Michael addition
pKa threshold
Patent specificity
Supporting evidence
US20040199002A1 claims ortho-substituted derivatives as agrochemical intermediates
Only ortho isomer falls within patent scope
Qualitative IP analysis
organocatalysis asymmetric synthesis enantioselective reactions

Patent Coverage: Ortho Isomer as Agrochemical Intermediate

US Patent US20040199002A1 describes a novel process for producing (2-nitrophenyl)acetonitrile derivatives, explicitly identifying these compounds as useful intermediates for agricultural chemicals [1]. The patent's focus on the ortho-substituted framework—rather than the meta or para isomers—reflects the specific structural requirements of the downstream agrochemical targets. The synthetic route leverages the ortho-nitro group's ability to undergo subsequent transformations that are not accessible from the other positional isomers due to differing electronic and steric environments [1].

Patent specificity
Supporting evidence
US20040199002A1 claims ortho-substituted derivatives as agrochemical intermediates
Only ortho isomer falls within patent scope
Qualitative IP analysis
process chemistry agrochemicals intellectual property

2-Nitrophenylacetonitrile: Key Application Scenarios


α-Carboline-Based Lead Synthesis

For research groups pursuing α-carboline scaffolds as kinase inhibitors or anti-proliferative agents, 2-nitrophenylacetonitrile is the required starting material. The one-pot tandem reaction with α,β-unsaturated ketones proceeds only with the ortho isomer; the 3-nitro and 4-nitro analogs do not yield the α-carboline core under the same conditions [1][2]. Procurement of the correct isomer is non-negotiable for this synthetic route.

Asymmetric Catalysis: Chiral Natural Product Synthesis

The ortho-nitro activation of 2-nitrophenylacetonitrile enables its use as a pronucleophile in catalytic asymmetric Michael additions, achieving >99% ee and 91% yield on >kilogram scale in the total synthesis of (-)-strychnine [1]. Unsubstituted phenylacetonitrile (pKa ~18.1 in DMSO) lacks the requisite α-proton acidity to participate in these transformations, where a pKa below ~17 is required [2]. Researchers developing scalable asymmetric routes to alkaloids and related chiral intermediates should prioritize this compound over non-nitrated analogs.

Agrochemical Intermediate Manufacturing

As documented in US Patent US20040199002A1, (2-nitrophenyl)acetonitrile derivatives are specifically claimed as intermediates for agricultural chemicals [1]. The patent literature demonstrates that the ortho-substituted framework is required for the subsequent transformations leading to active agrochemical ingredients. For CROs and manufacturers operating under this intellectual property landscape, 2-nitrophenylacetonitrile is the only compliant starting material.

Process Chemistry: Purification and Handling Optimization

The melting point of 2-nitrophenylacetonitrile (81–85°C) is 30–35°C lower than that of 4-nitrophenylacetonitrile (114–118°C) [1][2]. This lower melting range facilitates dissolution and handling at milder temperatures, reducing thermal degradation risks and energy consumption during scale-up. Conversely, the ortho isomer melts ~20°C higher than the 3-nitro isomer (60–65°C), offering a practical advantage in ambient-temperature handling and storage stability relative to the meta analog .

Application
Selection Property
Validation Focus
α-Carboline lead synthesis
Ortho-nitro proximity enables cyclization
Verify α-carboline scaffold formation with α,β-unsaturated ketones
Asymmetric catalysis
Nitro-activated α-proton acidity for Michael additions
Confirm enantioselectivity and yield in organocatalytic reactions
Agrochemical intermediate manufacture
Ortho-specific patent and reactivity profile
Review patent scope and synthetic transformation sequence
Process handling optimization
Thermal behavior suited for mild processing
Evaluate melting range and crystallization conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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